molecular formula C14H34Si2 B3050002 1,2-Bis(triethylsilyl)ethane CAS No. 2295-15-0

1,2-Bis(triethylsilyl)ethane

Cat. No.: B3050002
CAS No.: 2295-15-0
M. Wt: 258.59 g/mol
InChI Key: DXEUKNLMPJJFRM-UHFFFAOYSA-N
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Description

1,2-Bis(triethylsilyl)ethane is an organosilicon compound with the molecular formula C14H34Si2. It is a derivative of ethane where each hydrogen atom on the carbon atoms is replaced by a triethylsilyl group. This compound is known for its applications in various fields, including materials science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(triethylsilyl)ethane can be synthesized through the reaction of ethylene with triethylsilane in the presence of a catalyst. The reaction typically involves the use of a platinum or palladium catalyst to facilitate the addition of triethylsilane to the ethylene molecule. The reaction conditions often include:

  • Temperature: 50-100°C
  • Pressure: 1-5 atm
  • Solvent: Toluene or hexane

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(triethylsilyl)ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: It can be reduced to form simpler silane compounds.

    Substitution: The triethylsilyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or ozone are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like chlorine or bromine are used under controlled temperature and pressure conditions.

Major Products Formed

    Oxidation: Silanol derivatives

    Reduction: Simpler silane compounds

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

1,2-Bis(triethylsilyl)ethane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a protecting group for functional groups in organic synthesis.

    Biology: Employed in the modification of biomolecules to enhance their stability and solubility.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of high-performance materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2-Bis(triethylsilyl)ethane involves its ability to form stable bonds with various substrates. The triethylsilyl groups provide steric hindrance, which protects the core ethane structure from unwanted reactions. This stability makes it an ideal candidate for use in various chemical processes and applications.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(trimethylsilyl)ethane: Similar structure but with trimethylsilyl groups instead of triethylsilyl groups.

    1,2-Bis(triethoxysilyl)ethane: Contains triethoxysilyl groups, making it more reactive towards hydrolysis.

    1,2-Bis(trimethoxysilyl)ethane: Similar to 1,2-Bis(triethoxysilyl)ethane but with trimethoxysilyl groups.

Uniqueness

1,2-Bis(triethylsilyl)ethane is unique due to its larger triethylsilyl groups, which provide greater steric protection and stability compared to its trimethyl and triethoxysilyl counterparts. This makes it particularly useful in applications where stability and resistance to hydrolysis are crucial.

Properties

IUPAC Name

triethyl(2-triethylsilylethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H34Si2/c1-7-15(8-2,9-3)13-14-16(10-4,11-5)12-6/h7-14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEUKNLMPJJFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)CC[Si](CC)(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H34Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503950
Record name (Ethane-1,2-diyl)bis(triethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2295-15-0
Record name (Ethane-1,2-diyl)bis(triethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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